molecular formula C12H11ClN2O4 B1433538 [1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid CAS No. 1955506-43-0

[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid

Cat. No.: B1433538
CAS No.: 1955506-43-0
M. Wt: 282.68 g/mol
InChI Key: DJGOZIWIKRIMOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid is a compound that belongs to the class of imidazolidinones. This compound is characterized by the presence of a chlorobenzyl group attached to the imidazolidinone ring, which is further substituted with an acetic acid moiety. Imidazolidinones are known for their diverse applications in medicinal chemistry due to their unique structural features and biological activities.

Preparation Methods

The synthesis of [1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid typically involves the cyclization of amido-nitriles. One common method includes the reaction of 2-chlorobenzylamine with glyoxylic acid to form an intermediate, which then undergoes cyclization in the presence of a suitable catalyst to yield the desired imidazolidinone derivative. The reaction conditions often involve mild temperatures and the use of solvents like ethanol or methanol to facilitate the cyclization process .

Chemical Reactions Analysis

[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

    Hydrolysis: The imidazolidinone ring can be hydrolyzed under acidic or basic conditions to yield the corresponding amides or carboxylic acids.

Scientific Research Applications

[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of [1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorobenzyl group enhances the compound’s binding affinity to these targets, while the imidazolidinone ring provides structural stability. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to the desired biological effects .

Comparison with Similar Compounds

[1-(2-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid can be compared with other imidazolidinone derivatives, such as:

Properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O4/c13-8-4-2-1-3-7(8)6-15-11(18)9(5-10(16)17)14-12(15)19/h1-4,9H,5-6H2,(H,14,19)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGOZIWIKRIMOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(NC2=O)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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